molecular formula C11H10N6OS B6105779 ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile

({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile

Cat. No. B6105779
M. Wt: 274.30 g/mol
InChI Key: JOBPCWFONCLNSV-NTUHNPAUSA-N
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Description

({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is not well understood. However, studies have suggested that it may interact with specific enzymes or receptors in the body, leading to its observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile is its stability and ease of synthesis. It can be synthesized in large quantities and has a long shelf life, making it a cost-effective compound for use in lab experiments. However, its mechanism of action is not well understood, and further studies are needed to fully explore its potential applications.

Future Directions

There are numerous potential future directions for the research on ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile. Some of the possible areas of study include its use as a catalyst in organic synthesis, its potential applications in drug discovery, and its use as a biosensor for the detection of specific molecules. Further research is needed to fully explore the potential of this compound and its various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research. Its ease of synthesis, stability, and potential applications in various fields make it a valuable compound for further study. While its mechanism of action is not well understood, its observed biochemical and physiological effects make it a potential candidate for the development of new treatments for various diseases. Future research is needed to fully explore the potential of this compound and its various applications.

Synthesis Methods

The synthesis of ({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile involves the reaction between 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with chloroacetonitrile to obtain the final compound. This method has been optimized through various studies to improve the yield and purity of the product.

Scientific Research Applications

({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile has been studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metal ions, making it a promising candidate for the development of new catalysts and materials.

properties

IUPAC Name

2-[[5-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-5-6-19-11-14-10(16-17-11)15-13-7-8-3-1-2-4-9(8)18/h1-4,7,18H,6H2,(H2,14,15,16,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPCWFONCLNSV-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=NN2)SCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=NN2)SCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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